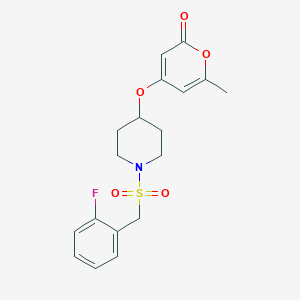

4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" is a chemically synthesized molecule that appears to be related to a class of organic compounds known as piperidones. Piperidones are a type of lactam—a cyclic amide—which are known for their presence in various bioactive molecules and pharmaceuticals. The structure of this compound suggests that it may have potential applications in medicinal chemistry due to the presence of the sulfonyl group and the fluorobenzyl moiety, which are often seen in drug molecules for their pharmacological properties.

Synthesis Analysis

The synthesis of related piperidone compounds has been described in the literature. For instance, the addition-rearrangement reactions of arylsulfonyl isocyanates with 5-methyl-substituted 3,4-dihydro-2-methoxy-2H-pyrans have been used to generate functionalized 2-piperidones . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound . Additionally, the use of asymmetric [4 + 2] cycloaddition reactions has been reported to produce sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity , which could be relevant for the synthesis of chiral centers in the compound.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, the crystal structure of a toluenesulfonyl piperidin compound was determined by X-ray crystallography, revealing a chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom . These findings provide insight into the possible conformation and geometry of the sulfonyl piperidin moiety in the compound of interest.

Chemical Reactions Analysis

The reactivity of similar piperidin-based structures has been explored in various chemical reactions. A study on the aminosulfonylation of alkenyl sulfonamides with sulfonyl hydrazides to synthesize sulfonylmethyl piperidines indicates that the sulfonyl group can participate in radical-mediated reactions to form new bonds . This could be relevant for the functionalization of the sulfonyl group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized. For instance, the antibacterial and antioxidant activities of new derivatives of 2-amino-4H-pyrans were evaluated, showing that certain substituents can significantly enhance these properties . This suggests that the functional groups present in "4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" may also confer specific biological activities, which could be of interest for pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

The compound 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, and related structures, have been utilized in various synthesis processes. For example, Spjut, Qian, and Elofsson (2010) described the use of a related sulfonyl group for protecting hydroxyl groups in carbohydrate chemistry, highlighting its stability under certain conditions and its utility in the synthesis of complex molecules like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, compounds structurally similar to 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one have been synthesized for various therapeutic applications. For instance, Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel inhibitors for Mycobacterium tuberculosis, showcasing the potential of these compounds in antituberculosis drug development (Jeankumar et al., 2013).

Radiochemistry and Imaging Studies

Lee et al. (2000) synthesized and evaluated an analog of donepezil, which is related to the compound , for in vivo studies of acetylcholinesterase. This research demonstrates the potential use of such compounds in the field of nuclear medicine and biological imaging (Lee et al., 2000).

Anticancer Research

Research by Hammam et al. (2005) on novel fluoro-substituted benzo[b]pyrans, which are structurally related to the given compound, showed promising anticancer activity against lung cancer. This indicates the potential of these compounds in the development of new anticancer therapies (Hammam et al., 2005).

Eigenschaften

IUPAC Name |

4-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO5S/c1-13-10-16(11-18(21)24-13)25-15-6-8-20(9-7-15)26(22,23)12-14-4-2-3-5-17(14)19/h2-5,10-11,15H,6-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGZNBUQEPUJQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B3006493.png)

![3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B3006495.png)

![(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3006498.png)

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B3006505.png)

![2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3006509.png)

![N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide](/img/structure/B3006511.png)